3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]aniline
Description
3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]aniline is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a thiophene ring and at the 2-position with an aniline group. This compound is of interest in medicinal chemistry and materials science due to the pharmacological versatility of 1,3,4-oxadiazoles and the electronic properties of thiophene .
Properties
IUPAC Name |
3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c13-9-4-1-3-8(7-9)11-14-15-12(16-11)10-5-2-6-17-10/h1-7H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBCYCUHLFBWCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NN=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]aniline typically involves the cyclization of appropriate precursors One common method includes the reaction of thiophene-2-carboxylic acid hydrazide with an aromatic aldehyde to form the corresponding hydrazone This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxadiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Oxidation Reactions
The thiophene ring undergoes selective oxidation under controlled conditions:
Key Findings :
-
H₂O₂ selectively oxidizes the thiophene sulfur to sulfone without affecting the oxadiazole ring.
-
Over-oxidation with KMnO₄ leads to decomposition, indicating limited stability under strong oxidative conditions .
Electrophilic Aromatic Substitution (EAS)
The aniline moiety directs substitution to para/ortho positions:
Mechanistic Insights :
-
Steric hindrance from the oxadiazole-thiophene group favors para substitution in bromination.
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Nitration occurs meta to the -NH₂ group due to deactivation by the oxadiazole .
Reductive Transformations
The oxadiazole ring shows stability under mild reduction but cleaves under vigorous conditions:
Notable Observation :
LiAlH₄ reduces the oxadiazole’s C=N bond to form a benzylamine derivative while preserving the thiophene.
Diazotization and Coupling Reactions
The aniline’s -NH₂ group enables diazonium chemistry:
Functional Utility :
Azo derivatives exhibit bathochromic shifts (λₘₐₓ = 480–520 nm), making them candidates for optoelectronic materials .
Cycloaddition and Ring-Opening
The oxadiazole participates in [3+2] cycloadditions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Phenylacetylene | CuI, DMF, 100°C, 12 hrs | Triazole-linked hybrid | 52% | |
| NaN₃ | DMF, 120°C, 8 hrs | Tetrazole derivative | 44% |
Limitation :
Reaction efficiency is moderate due to steric constraints from the thiophene.
Functional Group Interconversion
The -NH₂ group undergoes acylations:
| Acylating Agent | Conditions | Product | Bioactivity | Yield | Reference |
|---|---|---|---|---|---|
| Acetyl chloride | Pyridine, RT, 2 hrs | 3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetanilide | Antifungal (IC₅₀ = 8 µM) | 89% | |
| Benzoyl chloride | Et₃N, DCM, 0°C, 1 hr | N-Benzoylated derivative | Kinase inhibition | 76% |
Structure-Activity Relationship :
Acylated derivatives show enhanced lipophilicity, correlating with improved antifungal activity.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising biological activities that make it a candidate for drug development:
Anticancer Activity
Studies have demonstrated that 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]aniline has significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 15.0 |
| A549 (Lung) | 20.5 |
| HeLa (Cervical) | 10.0 |
The mechanism of action includes:
- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
- Inhibition of Cell Proliferation : Reduced viability in MTT assays.
- Cell Cycle Arrest : G1 phase arrest observed in flow cytometry analyses.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, showing efficacy against various bacterial strains. This suggests potential use in treating infections where antibiotic resistance is a concern.
Material Science
In material science, this compound is explored for its electronic properties:
Organic Semiconductors
Its unique structure allows it to be utilized in the development of organic semiconductors and light-emitting diodes (LEDs). The thiophene and oxadiazole moieties contribute to its electronic characteristics, making it suitable for applications in electronic devices.
Biological Studies
The compound is studied for its interactions with biological macromolecules:
Molecular Docking Studies
Molecular docking studies have indicated strong binding affinities with proteins involved in cancer progression, such as tubulin and topoisomerase II. These interactions are critical for understanding the compound's mechanism of action and potential therapeutic uses.
Case Studies and Research Findings
Recent research highlights the diverse applications of this compound:
- Antiviral Activity : A study reported the synthesis of related oxadiazole compounds that exhibited significant antiviral activity against dengue virus polymerase with submicromolar effectiveness against all four serotypes .
- Cytotoxicity Studies : Research by Adimule et al. indicated that derivatives similar to this compound showed promising antitumor activity with IC50 values between 10 μM to 25 μM across various cancer types .
Mechanism of Action
The mechanism of action of 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]aniline is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The oxadiazole ring can act as a bioisostere for amides, influencing the binding affinity and selectivity towards biological targets. Additionally, the thiophene ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Table 1: Structural Comparison of 1,3,4-Oxadiazole Derivatives
Key Observations :
- Positional Isomerism : Aniline substitution at the 3-position (target compound) vs. 4-position (e.g., 4-[5-(methylthio)-...]) alters steric and electronic interactions, affecting solubility and reactivity .
Physicochemical Properties
- Solubility : Thiophene’s sulfur atom improves solubility in organic solvents compared to furan-based analogs (). The trifluoromethyl derivative () exhibits higher lipophilicity (logP ~2.8), favoring membrane permeability.
- Stability : Thiophene-containing compounds demonstrate greater thermal stability than methylthio derivatives, which may degrade under prolonged light exposure .
Table 2: Antibacterial Activity of Selected Oxadiazole Derivatives ()
| Compound | Substituent | MIC Against S. aureus (µg/mL) | MIC Against E. coli (µg/mL) |
|---|---|---|---|
| 3-[5-(Thiophen-2-yl)-...]aniline | Thiophene | 12.5 | 25 |
| 3-(5-((2,4-Dichlorophenoxy)methyl)-...) | 2,4-Dichlorophenoxy | 6.25 | 12.5 |
| 4-(5-Furan-2-yl-...)aniline | Furan | 25 | 50 |
Key Findings :
- Electron-withdrawing groups (e.g., 2,4-dichlorophenoxy) enhance antibacterial potency, likely due to increased membrane interaction .
- The thiophene derivative shows moderate activity, suggesting a balance between electron-rich conjugation and steric bulk .
Biological Activity
3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]aniline is a compound that belongs to the oxadiazole class of heterocycles, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound's structure features a thiophene ring and an oxadiazole moiety, contributing to its unique chemical reactivity and biological profile. The molecular formula is with a molecular weight of 270.31 g/mol.
Anticancer Activity
Research indicates that derivatives of oxadiazole compounds exhibit notable anticancer properties. For instance, studies have shown that 1,2,4-oxadiazole derivatives can induce apoptosis in various cancer cell lines such as MCF-7 and U-937. The mechanism often involves the activation of the p53 pathway and caspase-3 cleavage, leading to programmed cell death .
A comparative analysis revealed that certain oxadiazole derivatives demonstrated IC values in the low micromolar range against human leukemia and breast cancer cell lines . The introduction of electron-withdrawing groups on the oxadiazole ring was found to enhance antitumor activity significantly.
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 10.38 | Apoptosis induction via p53 activation |
| Compound B | U-937 | 5.25 | Caspase activation |
| This compound | MDA-MB-231 | 8.00 | Cell cycle arrest |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. For example, derivatives have shown effectiveness against drug-resistant strains of Mycobacterium tuberculosis (Mtb), with some compounds demonstrating significant metabolic stability and bioavailability .
In vitro studies indicated that certain oxadiazole derivatives inhibited bacterial growth at sub-micromolar concentrations, suggesting their potential as new antimicrobial agents.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways and microbial processes.
- Signal Transduction Pathways : It modulates key signaling pathways associated with cell proliferation and apoptosis.
- DNA Interaction : Some studies suggest that oxadiazole derivatives may disrupt DNA replication machinery, leading to cell cycle arrest.
Case Studies
Recent research has focused on synthesizing new derivatives based on the oxadiazole framework. A study reported the synthesis and evaluation of several analogs derived from this compound, revealing enhanced biological activities compared to earlier compounds. These findings underscore the importance of structural modifications in optimizing therapeutic efficacy .
Q & A
Q. What are the established synthesis protocols for 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]aniline?
Category: Basic (Synthesis Methodology) Answer: The compound is synthesized via cyclization of thiosemicarbazide intermediates followed by functionalization. A typical protocol involves:
- Dissolving 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol in methanol under nitrogen.
- Adding methyl iodide (1.2 equivalents) and stirring for 6 hours at 25°C.
- Purifying via column chromatography (silica gel, ethyl acetate/hexane) . Critical Note: Light sensitivity requires reactions to be conducted in foil-covered vessels to prevent photodegradation .
Q. How is the structural integrity of this compound validated post-synthesis?
Category: Basic (Structural Characterization) Answer: Key techniques include:
- Single-crystal X-ray diffraction to confirm planar geometry and bond lengths (e.g., C–C = 0.005 Å, R factor = 0.044) .
- NMR spectroscopy (¹H/¹³C) to verify aromatic proton environments and oxadiazole-thiophene connectivity .
- FT-IR for functional group identification (e.g., C=N stretching at 1610–1650 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental solubility data for this compound?
Category: Advanced (Data Contradiction Analysis) Answer: Discrepancies often arise from solvent polarity or crystal packing effects. A systematic approach includes:
- Experimental Validation: Measure solubility in DMSO, methanol, and water using UV-Vis spectroscopy.
- Computational Refinement: Apply COSMO-RS or molecular dynamics simulations to account for solvent-solute interactions .
- Purity Checks: Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting solubility .
Q. What strategies optimize the design of derivatives for enhanced biological activity?
Category: Advanced (Experimental Design) Answer: Focus on functional group modifications:
- Substitution at the Aniline Group: Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to modulate electron density and bioactivity .
- Heterocycle Replacement: Replace thiophene with furan or pyridine to alter π-conjugation and binding affinity .
- Mannich Base Formation: React with formaldehyde and secondary amines to generate water-soluble derivatives for in vitro testing (e.g., anticancer assays) .
Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR vs. X-ray crystallography)?
Category: Advanced (Data Validation) Answer: Cross-validate using complementary methods:
- Dynamic NMR: Probe tautomerism or conformational flexibility in solution .
- DFT Calculations: Compare optimized geometries (B3LYP/6-31G*) with X-ray data to identify dynamic vs. static disorder .
- Mass Spectrometry: Confirm molecular ion peaks to rule out degradation products .
Methodological Considerations Table
Critical Research Gaps
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
